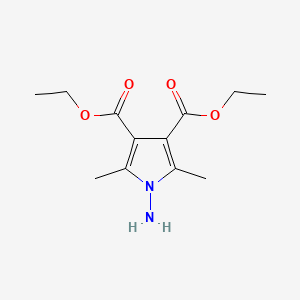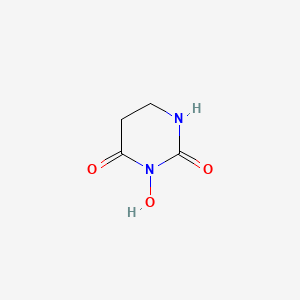![molecular formula C7H10 B14740416 Bicyclo[4.1.0]hept-2-ene CAS No. 2566-57-6](/img/structure/B14740416.png)
Bicyclo[4.1.0]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.1.0]hept-2-ene: is an organic compound with the molecular formula C₇H₁₀ . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired product . The reaction proceeds regio- and stereoselectively, and the photolysis step typically involves irradiation with a high-pressure mercury lamp in benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:
Thermal Reactions: Such as Claisen rearrangement, vinylcyclopropane rearrangement to cyclopentenes, 1,5-hydrogen shift, and Cope rearrangement.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the double bond.
Rhodium-Catalyzed Reactions: These reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Dienophiles: For Diels-Alder reactions.
High-Pressure Mercury Lamp: For photolysis reactions.
Rhodium Catalysts: For rhodium-catalyzed reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Cyclopentenes: From vinylcyclopropane rearrangement.
2,4-Pentadienals: From ring-opening reactions.
3-Methylene-4-vinylcyclohex-1-enes: From nucleophilic addition reactions.
Scientific Research Applications
Bicyclo[4.1.0]hept-2-ene has several scientific research applications, including:
Organic Synthesis: It serves as a useful building block in organic synthesis due to its strained ring system and reactivity.
Material Science: The compound can be used to produce a variety of new materials, such as polymers and advanced materials.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]hept-2-ene involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides the kinetic opportunity to initiate ring-opening via coordination to a metal species . This allows the compound to undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions .
Comparison with Similar Compounds
Bicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene (Norbornene): Both compounds have strained ring systems, but norbornene has a different ring fusion pattern.
Bicyclo[3.1.0]hex-2-ene: This compound has a smaller ring system and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific ring strain and reactivity, which make it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
2566-57-6 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1,3,6-7H,2,4-5H2 |
InChI Key |
WJSPKNSMGLBHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


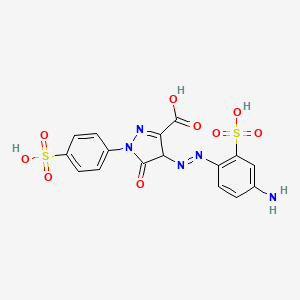
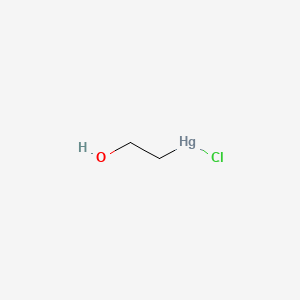

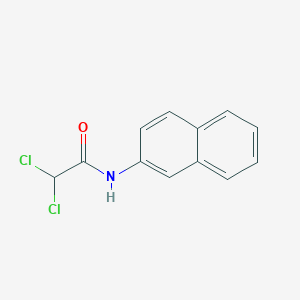
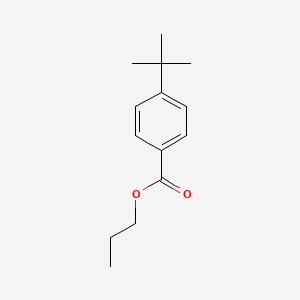
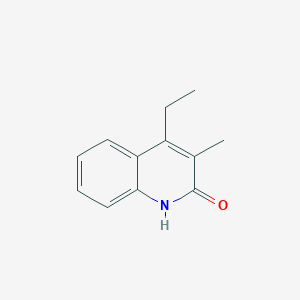
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
